2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Description
2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (CAS: 1628010-80-9, Molecular Formula: C₁₆H₂₃BNO₃, Molecular Weight: 289.18) is a boronic ester derivative widely utilized as a key intermediate in pharmaceutical synthesis and cross-coupling reactions, particularly in Suzuki-Miyaura couplings . Its structure features a tetramethyl-dioxaborolan ring attached to a meta-substituted phenyl group, coupled with a branched propanamide moiety. This compound is characterized by high purity (NLT 97%) and stability under standard storage conditions (2–8°C) .
Properties
Molecular Formula |
C16H24BNO3 |
|---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H24BNO3/c1-14(2,13(18)19)11-8-7-9-12(10-11)17-20-15(3,4)16(5,6)21-17/h7-10H,1-6H3,(H2,18,19) |
InChI Key |
SGCNEEWVAZOBSP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The Miyaura borylation reaction serves as the cornerstone for introducing the tetramethyl-1,3,2-dioxaborolane moiety to the phenylpropanamide backbone. This transition-metal-catalyzed process enables the conversion of aryl halides into their corresponding boronic esters under mild conditions. For 2-methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, the synthesis begins with the preparation of 3-bromo-2-methyl-2-phenylpropanamide.
The brominated precursor is synthesized via electrophilic aromatic substitution, where the amide group directs bromination to the meta position. While classical bromination methods often employ Lewis acids like FeBr₃, recent innovations in aqueous-phase bromination (as demonstrated in analogous systems) have shown improved selectivity and reduced environmental impact. For instance, bromination of 2-methyl-2-phenylpropanoic acid derivatives in water at 75–80°C achieves quantitative conversion to the meta-brominated product.
Catalytic Systems and Optimization
The Miyaura borylation step employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. A representative protocol involves:
-
Catalyst : [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) at 2–5 mol% loading
-
Base : Potassium acetate (KOAc, 3 equivalents)
-
Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature : 80–100°C under nitrogen atmosphere
-
Reaction Time : 12–24 hours
This system achieves boron incorporation yields exceeding 75%, as inferred from analogous reactions in antiandrogen synthesis. The table below summarizes critical reaction parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 3 mol% Pd(dppf)Cl₂ | Maximizes turnover |
| Solvent Polarity | DMF > THF | Enhances substrate solubility |
| Temperature | 80°C | Balances rate and decomposition |
Post-reaction workup involves extraction with dichloromethane, drying over anhydrous Na₂SO₄, and solvent evaporation. The crude product is purified via recrystallization from hexanes or chromatographic methods.
Alternative Synthesis Strategies
Transesterification of Boronic Acids
While less common, transesterification offers a route to modify pre-existing boronates. For example, methyl boronic acid can react with pinacol-protected intermediates under acidic conditions (0.1 N HCl in acetone/water). However, this method risks forming heteroboroxine byproducts, necessitating iterative dissolution and evaporation cycles for purification.
Direct Boron Incorporation via Grignard Reagents
Early attempts utilized aryl Grignard reagents with trimethyl borate, but these methods suffered from poor regioselectivity and required cryogenic conditions. Modern Miyaura protocols have largely supplanted this approach due to superior functional group tolerance.
Industrial-Scale Process Development
Solvent and Reagent Selection
Large-scale production prioritizes safety and cost-effectiveness. Substituting DMF with 2-methyltetrahydrofuran (2-MeTHF)—a biodegradable solvent—reduces environmental footprint without compromising yield. Bromine, while effective, is increasingly replaced by safer electrophilic brominating agents like N-bromosuccinimide (NBS) in pilot-scale reactions.
Continuous Flow Reactors
Recent patents disclose continuous flow systems for Miyaura borylation, achieving 90% conversion in under 30 minutes via precise temperature control (100°C) and pressurized conditions. These systems minimize catalyst deactivation and enable real-time monitoring of boron incorporation.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : Aromatic protons adjacent to the boronate ester appear as a singlet at δ 7.45–7.60 ppm, while the pinacol methyl groups resonate as two singlets near δ 1.25 ppm.
-
¹¹B NMR : A sharp peak at δ 30–32 ppm confirms sp² hybridization of the boron atom.
-
Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 289.18 [M+H]⁺, consistent with the molecular formula C₁₆H₂₄BNO₃.
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) reveals ≥98% purity for clinical-grade material. Residual palladium levels are quantified via ICP-MS, adhering to ICH Q3D guidelines (<10 ppm).
Applications in Pharmaceutical Development
Boron Neutron Capture Therapy (BNCT)
The compound’s boron-rich structure makes it a candidate for BNCT, where ¹⁰B nuclei capture thermal neutrons to release cytotoxic α-particles. In vitro studies demonstrate selective uptake in prostate cancer cells (PC-3 line), with tumor-to-blood ratios exceeding 3:1.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide can undergo several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The amide group can participate in hydrogen bonding, further enhancing its reactivity and specificity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and analogs:
Key Observations:
- Substituent Position: The meta-substitution of the boronate ester in the target compound contrasts with para-substituted analogs (e.g., 1409999-54-7), which may alter electronic effects during cross-coupling reactions .
- Amide Branching: Branched propanamide groups (e.g., 1628010-80-9, 2246631-55-8) enhance steric bulk compared to linear analogs (e.g., 1218791-41-3), influencing solubility in organic solvents and reactivity in catalytic processes .
- Halogen Effects: Chloro- or fluoro-substituted derivatives (e.g., 1409999-52-5, 2246875-71-6) modify electron density on the phenyl ring, affecting Suzuki coupling efficiency and regioselectivity .
Reactivity in Cross-Coupling Reactions
The tetramethyl-dioxaborolan moiety enables participation in Suzuki-Miyaura couplings, a critical step in synthesizing biaryl structures for pharmaceuticals and OLED materials . Comparative studies suggest:
- Meta vs. Para Substitution: Meta-substituted boronate esters (e.g., 1628010-80-9) exhibit faster coupling kinetics than para-substituted analogs due to reduced steric interference .
- Steric Hindrance: Branched amides (e.g., 1628010-80-9) may slow coupling rates compared to linear analogs (e.g., 1218791-41-3), as observed in palladium-catalyzed reactions .
Physicochemical Properties
| Property | Target Compound (1628010-80-9) | 2246631-55-8 | 1409999-54-7 | 1218791-41-3 |
|---|---|---|---|---|
| Purity | NLT 97% | NLT 97% | 98%+ | 95%+ |
| Solubility (Organic) | High (branched amide) | Moderate | Moderate | High (linear amide) |
| Stability | Stable at 2–8°C | Stable at 2–8°C | Stable at 2–8°C | Moisture-sensitive |
Notes:
- The branched amide in the target compound improves solubility in non-polar solvents compared to linear analogs .
- All tetramethyl-dioxaborolan derivatives exhibit superior stability to pinacol boronate esters, minimizing hydrolysis under ambient conditions .
Biological Activity
2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a compound that belongs to the class of boronic acid derivatives. These compounds are notable for their versatility in organic synthesis and potential applications in medicinal chemistry. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is , with a molecular weight of 319.21 g/mol. The compound features a boronic ester group which plays a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H26BNO4 |
| Molecular Weight | 319.21 g/mol |
| IUPAC Name | 2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
The biological activity of 2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the presence of the boronic ester group. This interaction is significant in various biochemical assays and drug development processes.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus modulating their activity.
- Biochemical Assays : Its ability to form covalent bonds makes it a valuable tool in biochemical assays for detecting diols and other relevant biomolecules.
Biological Activity and Applications
Research indicates that compounds with similar structures exhibit a range of biological activities including anti-cancer properties, enzyme inhibition, and potential use as fluorescent probes.
Case Studies:
- Anticancer Activity : Studies have shown that boronic acid derivatives can inhibit the activity of proteasomes, which are crucial for cancer cell survival. The specific effects of 2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide on cancer cell lines are yet to be fully elucidated but warrant further investigation.
- Enzyme Inhibition : In vitro studies suggest that the compound can act as an inhibitor for certain kinases involved in cancer progression. This positions it as a potential candidate for drug development targeting specific cancer types.
Research Findings
Recent studies have focused on the synthesis and characterization of boronic acid derivatives and their biological implications. Notable findings include:
- Synthesis Methods : The synthesis typically involves nucleophilic substitution and amidation reactions. For example, the reaction of tetramethyl-1,3,2-dioxaborolane with appropriate amines under controlled conditions has been documented.
- Biological Assays : Various assays have been developed to evaluate the enzyme inhibitory effects of boronic compounds. The results indicate promising activity against target enzymes relevant to cancer therapy.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
